molecular formula C22H16ClN5O6S B2955673 3-(2-chlorophenyl)-5-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide CAS No. 450336-61-5

3-(2-chlorophenyl)-5-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide

Cat. No.: B2955673
CAS No.: 450336-61-5
M. Wt: 513.91
InChI Key: WYSQTRUSOHHAEZ-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C22H16ClN5O6S and its molecular weight is 513.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and structural characterization of compounds within the pyrazole and isoxazole families have been a focus of various studies. For example, pyrazoline derivatives have been evaluated for cytotoxicity against breast cancer cell lines, indicating the potential for medical applications in cancer treatment (Ahsan et al., 2018). Similarly, the synthesis of dihydropyrazole derivatives has shown significant in vivo antiobesity activity related to CB1 receptor antagonism, suggesting implications in obesity management (Srivastava et al., 2007).

Antimicrobial and Antifungal Applications

  • Novel series of pyrazoline derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial activities, demonstrating the potential of these compounds in developing new therapeutic agents (Ravula et al., 2016). This research area is crucial for discovering new drugs to combat resistant strains of bacteria and fungi.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O6S/c1-12-19(20(26-34-12)15-4-2-3-5-17(15)23)22(29)24-21-16-10-35(32,33)11-18(16)25-27(21)13-6-8-14(9-7-13)28(30)31/h2-9H,10-11H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSQTRUSOHHAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C4CS(=O)(=O)CC4=NN3C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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